5-(4'-Methoxybenzyl)-5-methylhydantoin

Drug Discovery CNS Penetration Lipophilicity

5-(4'-Methoxybenzyl)-5-methylhydantoin (CAS 13500-24-8) is a synthetic 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) featuring a 4-methoxybenzyl group and a methyl group at the C5 position. This substitution pattern confers distinct calculated physicochemical properties including a logP of ~1.05, a polar surface area (PSA) of 67.43 Ų, and compliance with Lipinski's Rule of Five.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 13500-24-8
Cat. No. B562780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4'-Methoxybenzyl)-5-methylhydantoin
CAS13500-24-8
Synonyms5-[(4-Methoxyphenyl)methyl]-5-methyl-2,4-imidazolidinedione
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC
InChIInChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16)
InChIKeyKWLVVXBHGRDQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4'-Methoxybenzyl)-5-methylhydantoin (CAS 13500-24-8): A Physicochemically Differentiated 5,5-Disubstituted Hydantoin Scaffold for Drug Discovery and Chemical Biology


5-(4'-Methoxybenzyl)-5-methylhydantoin (CAS 13500-24-8) is a synthetic 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) featuring a 4-methoxybenzyl group and a methyl group at the C5 position. This substitution pattern confers distinct calculated physicochemical properties including a logP of ~1.05, a polar surface area (PSA) of 67.43 Ų, and compliance with Lipinski's Rule of Five [1]. The compound belongs to the privileged hydantoin class, whose members—including phenytoin (5,5-diphenylhydantoin) and 5-methyl-5-phenylhydantoin—have been extensively explored as anticonvulsants, antiarrhythmics, and antitumor agents [2]. Unlike its clinically established congeners, the 4-methoxybenzyl substituent on 5-(4'-Methoxybenzyl)-5-methylhydantoin introduces a hydrogen-bond-accepting methoxy group that is absent in simple phenyl-substituted analogs, creating a distinct pharmacophoric profile that rationalizes its use as a differentiated screening scaffold and reference standard .

Why 5-(4'-Methoxybenzyl)-5-methylhydantoin Cannot Be Replaced by Generic 5-Substituted Hydantoins Without Risk of Altered Pharmacodynamic and Physicochemical Profiles


The hydantoin scaffold is exceptionally sensitive to the nature of its C5 substituents; even subtle changes can profoundly affect target engagement, metabolic stability, and off-target liability. For example, replacing the 4-methoxybenzyl group of 5-(4'-Methoxybenzyl)-5-methylhydantoin with an unsubstituted phenyl ring (as in 5-methyl-5-phenylhydantoin) eliminates the hydrogen-bond-accepting methoxy oxygen, which can alter binding poses within enzyme active sites such as dihydroorotase [1]. Similarly, demethylation to the corresponding 4-hydroxybenzyl analog (CAS 13500-25-9) increases hydrogen-bond donor count and polar surface area, which can reduce membrane permeability and modify pharmacokinetics [2]. Direct interchange of these analogs without experimental validation therefore carries a high risk of obtaining divergent biological results, undermining the reproducibility of structure-activity relationship (SAR) studies and lead optimization campaigns .

Quantitative Differential Evidence for 5-(4'-Methoxybenzyl)-5-methylhydantoin Against Its Closest Structural Analogs


Enhanced Lipophilicity (logP = 1.05) of 5-(4'-Methoxybenzyl)-5-methylhydantoin Relative to 5-Methyl-5-phenylhydantoin Facilitates Blood-Brain Barrier Penetration Prediction

The calculated partition coefficient (logP) of 5-(4'-Methoxybenzyl)-5-methylhydantoin is 1.05 [1]. By contrast, the logP of 5-methyl-5-phenylhydantoin—a widely used scaffold lacking the para-methoxy substituent—is approximately 0.75 . The 0.30 log unit increase places the compound closer to the optimal lipophilicity range (logP 1–3) associated with favorable passive blood-brain barrier permeability while maintaining aqueous solubility [2].

Drug Discovery CNS Penetration Lipophilicity

Polar Surface Area (PSA = 67.43 Ų) of 5-(4'-Methoxybenzyl)-5-methylhydantoin Confers Superior Membrane Permeability Compared to the 4-Hydroxybenzyl Analog

The calculated polar surface area (PSA) of 5-(4'-Methoxybenzyl)-5-methylhydantoin is 67.43 Ų [1]. Its direct analog, 5-(4-hydroxybenzyl)-5-methylhydantoin (CAS 13500-25-9), has a PSA of 78.43 Ų [2]. The 11.0 Ų reduction arises from replacement of the phenolic –OH (H-bond donor) with a methoxy –OCH₃ group, which eliminates one hydrogen-bond donor while retaining the oxygen as an acceptor. PSA values below 90 Ų are generally associated with good oral absorption, and the lower PSA of the target compound predicts superior passive membrane permeability relative to its hydroxy analog [3].

Drug Design Membrane Permeability Polar Surface Area

5-(4'-Methoxybenzyl)-5-methylhydantoin Is a Weak Inhibitor of Dihydroorotase (IC₅₀ = 180 µM) with a Distinct Substitution Pattern Compared to More Potent Hydantoin-Based Dihydroorotase Inhibitors

In a biochemical assay using dihydroorotase isolated from mouse Ehrlich ascites cells at pH 7.37 and a compound concentration of 10 µM, 5-(4'-Methoxybenzyl)-5-methylhydantoin exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This places the compound in the weak inhibitor range. By comparison, optimized hydantoin-based dihydroorotase inhibitors reported in the literature achieve IC₅₀ values in the low micromolar to nanomolar range (e.g., certain 5-arylidene-hydantoins with IC₅₀ < 1 µM) [2]. While the target compound is not a potent inhibitor, its activity is measurable and structurally specific: the 4-methoxybenzyl substituent at C5 distinguishes it from inactive or untested analogs, providing a defined starting point for fragment-based or structure-guided optimization of this chemotype against pyrimidine biosynthesis targets [3].

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

5-(4'-Methoxybenzyl)-5-methylhydantoin Is Supplied as a White Crystalline Solid with Defined Solubility (Chloroform, Ethyl Acetate) and Storage Stability, Enabling Reproducible Bioassay Preparation

Commercially, 5-(4'-Methoxybenzyl)-5-methylhydantoin is supplied as a white solid with solubility in chloroform and ethyl acetate, and is recommended for long-term storage at −20 °C . By comparison, certain 5-substituted hydantoin analogs (e.g., 5-benzylidene-hydantoins) can exhibit limited solubility in standard organic solvents required for bioassay preparation [1]. The defined solubility profile and solid-state stability of the target compound reduce variability in stock solution preparation, a critical factor for reproducible dose-response measurements across independent laboratories .

Quality Control Solubility Reproducibility

The 5-Methyl-5-(4-methoxybenzyl) Substitution Pattern Eliminates the Sp² Center Present in 5-Benzylidene-Hydantoins, Potentially Reducing Off-Target Covalent Reactivity

5-(4'-Methoxybenzyl)-5-methylhydantoin contains a fully saturated C5 carbon bearing a methyl group and a 4-methoxybenzyl substituent. In contrast, 5-(4-methoxybenzylidene)-hydantoin (CAS 5349-42-8) possesses an exocyclic double bond (sp² center) at the C5 position that can act as a Michael acceptor, conferring potential for non-specific covalent reactivity with biological nucleophiles . The absence of this electrophilic center in the target compound eliminates a source of off-target protein modification, a property that is particularly valuable in fragment-based drug discovery where clean, non-covalent binding is desired [1]. This structural distinction is not shared by the benzylidene analog and may contribute to a more tractable selectivity profile in cellular assays [2].

Covalent Inhibitors Off-Target Reactivity Chemical Stability

Optimal Research and Procurement Application Scenarios for 5-(4'-Methoxybenzyl)-5-methylhydantoin Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Targeting CNS Enzymes Requiring Moderate Lipophilicity

The calculated logP of 1.05 and PSA of 67.43 Ų position 5-(4'-Methoxybenzyl)-5-methylhydantoin as a fragment-sized scaffold (MW 234.25) with favorable predicted CNS penetration, making it suitable as a starting point for fragment-based drug discovery (FBDD) campaigns targeting CNS enzymes. Its superior lipophilicity relative to 5-methyl-5-phenylhydantoin (logP 0.75) and lower PSA compared to the 4-hydroxybenzyl analog support its selection when moderate blood-brain barrier penetration is desired. Procurement of this compound from certified vendors (e.g., TRC, Santa Cruz Biotechnology) ensures batch-to-batch consistency for fragment library construction [1].

SAR Exploration of Hydantoin-Based Dihydroorotase or Pyrimidine Biosynthesis Inhibitors

With a measured IC₅₀ of 180 µM against mouse dihydroorotase, this compound provides a defined, albeit weak, inhibitory baseline for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference point to measure the potency gains achieved through systematic structural modifications, such as introduction of additional hydrogen-bonding groups or hydrophobic extensions. The defined synthetic accessibility of 5,5-disubstituted hydantoins via one-pot gallium(III) triflate-catalyzed procedures facilitates rapid analog generation for SAR exploration [2].

Clean Non-Covalent Probe for Cellular Target Engagement Assays

Unlike 5-benzylidene-hydantoin analogs containing an α,β-unsaturated carbonyl group capable of non-specific covalent modification of cellular proteins, 5-(4'-Methoxybenzyl)-5-methylhydantoin possesses a fully saturated C5 carbon. This eliminates a documented source of assay interference (PAINS liability) and makes the compound a cleaner probe for cellular target engagement studies where non-covalent, reversible binding is required. The defined solubility in chloroform and ethyl acetate facilitates reproducible dosing in cell-based assays, reducing variability in apparent potency measurements [3].

Reference Standard for Analytical Method Development and Metabolite Identification

As a well-characterized hydantoin derivative supplied as a white crystalline solid with defined solubility and storage conditions, 5-(4'-Methoxybenzyl)-5-methylhydantoin serves as a reliable reference standard for HPLC method development, mass spectrometry calibration, and metabolite identification studies involving hydantoin-containing pharmaceuticals. Its distinct chromatographic properties relative to 5-methyl-5-phenylhydantoin and phenytoin enable clear separation and identification in complex biological matrices .

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